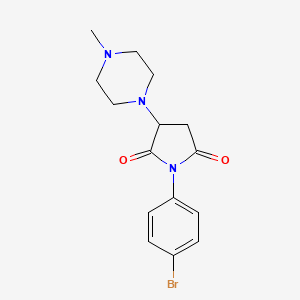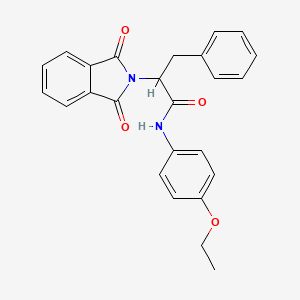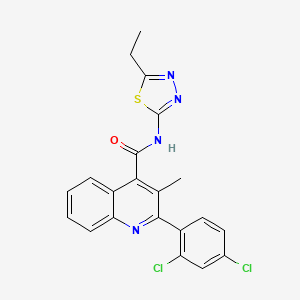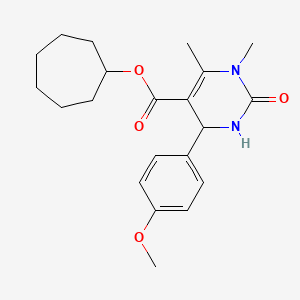![molecular formula C23H27N3O3 B5143664 5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B5143664.png)
5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as MEOP or MEOP-BPO, and it has been found to have a range of biochemical and physiological effects that make it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of MEOP-BPO involves its ability to bind to and modulate the activity of certain proteins and enzymes in the body. This compound has been found to bind to the ATP-binding site of certain enzymes, which can lead to the inhibition of their activity. MEOP-BPO has also been found to bind to certain receptors in the body, which can modulate the activity of certain neurotransmitters and signaling pathways.
Biochemical and Physiological Effects
MEOP-BPO has a range of biochemical and physiological effects that make it a valuable tool for studying various biological processes. This compound has been found to inhibit the activity of certain enzymes, which can lead to the inhibition of cell growth and proliferation. MEOP-BPO has also been found to modulate the activity of certain neurotransmitters in the brain, which can have a range of physiological effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MEOP-BPO in lab experiments is its ability to selectively bind to and modulate the activity of certain proteins and enzymes. This compound can be used to study the effects of specific enzymes and signaling pathways on various biological processes. However, one of the limitations of using MEOP-BPO is its complex synthesis process, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of MEOP-BPO. One potential area of research is the development of new analogs of this compound that have improved binding affinity and selectivity for specific enzymes and receptors. Another area of research is the study of the physiological effects of MEOP-BPO in vivo, as most of the current research has been conducted in vitro. Finally, MEOP-BPO could be studied for its potential applications in the treatment of various diseases, including cancer and neurological disorders.
Synthesis Methods
The synthesis of MEOP-BPO involves several steps, including the reaction of 2-(2-phenylethyl)phenol with phosgene to form 2-(2-phenylethyl)phenyl chloroformate. This intermediate is then reacted with 4-(2-methoxyethyl)piperazine and sodium hydride to form MEOP-BPO. The synthesis of this compound is complex and requires specialized equipment and expertise.
Scientific Research Applications
MEOP-BPO has been used extensively in scientific research due to its ability to bind to and modulate the activity of certain proteins and enzymes in the body. This compound has been studied for its potential applications in cancer research, as it has been found to inhibit the growth and proliferation of cancer cells in vitro. MEOP-BPO has also been studied for its potential use in the treatment of neurological disorders, as it has been found to modulate the activity of certain neurotransmitters in the brain.
properties
IUPAC Name |
[4-(2-methoxyethyl)piperazin-1-yl]-[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-28-16-15-25-11-13-26(14-12-25)23(27)19-8-9-21-20(17-19)24-22(29-21)10-7-18-5-3-2-4-6-18/h2-6,8-9,17H,7,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDICHUGRISGBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)OC(=N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl](/img/structure/B5143585.png)
![N-(2-cyanophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5143586.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5143594.png)
![9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5143597.png)


![9-(4-fluorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5143628.png)


![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5143641.png)
![2-hydroxy-N'-isopropyl-N'-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzohydrazide](/img/structure/B5143649.png)
![1-(2-chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5143657.png)

